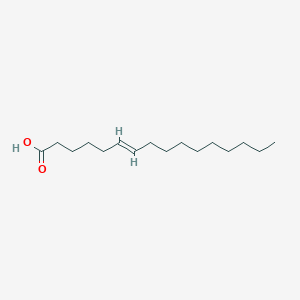
trans-6-Hexadecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-6-Hexadecenoic acid: is a monounsaturated fatty acid with a unique double bond at the 6th carbon from the carboxyl end. It is found in various marine organisms, including the ocean sunfish (Mola mola) and the Atlantic leatherback turtle (Dermochelys coriacea) . This compound is of interest due to its distinctive structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Hexadecenoic acid typically involves the desaturation of hexadecanoic acid (palmitic acid) using specific desaturase enzymes . The process can be carried out in vitro using chemical catalysts or in vivo through metabolic pathways in marine organisms.
Industrial Production Methods: Industrial production of this compound is less common due to its specific occurrence in marine organisms. extraction from natural sources, such as marine animals, is a viable method. The extraction involves lipid extraction followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions:
Oxidation: trans-6-Hexadecenoic acid can undergo oxidation to form various oxo-derivatives.
Reduction: The double bond can be reduced to form hexadecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Oxo-hexadecenoic acids.
Reduction: Hexadecanoic acid.
Substitution: Esters and amides of hexadecenoic acid.
科学的研究の応用
Chemistry: trans-6-Hexadecenoic acid is used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions .
Biology: In biological research, it is studied for its role in the lipid metabolism of marine organisms and its potential effects on human health .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties and its role in modulating lipid profiles in humans .
Industry: In the industrial sector, this compound is used in the formulation of specialized lipid-based products, including cosmetics and nutritional supplements .
作用機序
類似化合物との比較
Palmitoleic acid (cis-9-Hexadecenoic acid): Another monounsaturated fatty acid with a double bond at the 9th carbon.
Sapienic acid (cis-6-Hexadecenoic acid): A positional isomer with a cis configuration at the 6th carbon.
Uniqueness: trans-6-Hexadecenoic acid is unique due to its trans configuration and specific occurrence in marine organisms . This distinguishes it from other similar fatty acids that are more commonly found in terrestrial organisms and have different biological activities.
生物活性
trans-6-Hexadecenoic acid is a monounsaturated fatty acid with notable biological activities. Its presence in various marine organisms and potential implications in human health have garnered interest in the scientific community. This article explores the biological activity of this compound, including its antimicrobial properties, effects on skin health, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C16H30O2) is characterized by a trans double bond located at the sixth carbon of the hexadecane chain. This structural configuration influences its physical and chemical properties, including solubility and interaction with biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against pathogenic bacteria such as Staphylococcus aureus. The mechanisms underlying this activity include:
- Membrane Disruption : Similar to its cis counterpart, cis-6-hexadecenoic acid, this compound disrupts bacterial membranes, leading to cell lysis. Studies have shown that at concentrations above 3 µg/ml, it can induce a rapid loss of membrane integrity in S. aureus cells .
- Proton Motive Force Disruption : The fatty acid interferes with the proton motive force essential for ATP synthesis, which can lead to energy depletion in bacterial cells .
| Concentration (µg/ml) | % Cell Viability after 30 min |
|---|---|
| 0 | 100% |
| 3 | 60% |
| 5 | 1% |
| 10 | <0.5% |
Effects on Skin Health
The role of this compound in skin health has been investigated, particularly concerning its deficiency in individuals with atopic dermatitis (AD). A study found that lower levels of this fatty acid correlate with increased colonization of S. aureus on the skin of AD patients. Topical application of this compound significantly reduced bacterial counts in affected individuals .
Case Study: Topical Application in AD Patients
- Participants : 11 patients with atopic dermatitis.
- Duration : 2 weeks.
- Outcome : Marked reduction in S. aureus colonization observed in 6 out of 8 patients treated with the fatty acid.
The bactericidal action of this compound involves several mechanisms:
- Membrane Perturbation : The fatty acid's surfactant properties disrupt membrane integrity.
- Inhibition of Metabolic Processes : It may inhibit central metabolic pathways indirectly through ATP uncoupling .
- Structural Analog Design : Research into structural analogs aims to enhance its antimicrobial properties while minimizing potential side effects .
Presence in Marine Organisms
This compound has been identified in various marine species, including jellyfish and spadefish. Its presence suggests ecological roles that may extend beyond mere structural components, possibly influencing interactions within marine ecosystems .
特性
CAS番号 |
28290-76-8 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
(E)-hexadec-6-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10+ |
InChIキー |
NNNVXFKZMRGJPM-ZHACJKMWSA-N |
異性体SMILES |
CCCCCCCCC/C=C/CCCCC(=O)O |
正規SMILES |
CCCCCCCCCC=CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















